4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(6-methoxypyridin-3-yl)benzamide
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Overview
Description
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(6-methoxypyridin-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group, a dioxido-thiazinan ring, and a methoxypyridinyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(6-methoxypyridin-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: Starting with 4-chlorobenzoic acid, it is converted to 4-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with 6-methoxypyridin-3-amine to form the benzamide core.
Introduction of the Thiazinan Ring: The benzamide intermediate is then subjected to a cyclization reaction with a suitable thiazinan precursor under oxidative conditions to introduce the 1,2-thiazinan-1,1-dioxide ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize efficiency.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(6-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be further oxidized under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The methoxypyridinyl group can enhance binding affinity to biological targets.
Chemical Reactions: The chloro and thiazinan groups can participate in various chemical transformations, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(6-methoxypyridin-3-yl)benzamide: Lacks the thiazinan ring, making it less complex.
3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(6-methoxypyridin-3-yl)benzamide: Lacks the chloro group, potentially altering its reactivity and biological activity.
Uniqueness
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(6-methoxypyridin-3-yl)benzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the chloro group, thiazinan ring, and methoxypyridinyl group together in one molecule allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C17H18ClN3O4S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(6-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C17H18ClN3O4S/c1-25-16-7-5-13(11-19-16)20-17(22)12-4-6-14(18)15(10-12)21-8-2-3-9-26(21,23)24/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,22) |
InChI Key |
XMLCUMATUBHQTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
Origin of Product |
United States |
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